2-(2,6-Dichlorophenyl)pyrrolidine
Overview
Description
2-(2,6-Dichlorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11Cl2N . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the synthesis of certain derivatives was achieved by acylation and alane reduction of the appropriate diamine precursors .
Molecular Structure Analysis
The structure of 2-(2,6-Dichlorophenyl)pyrrolidine is characterized by a pyrrolidine ring substituted with a 2,6-dichlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Chemical Reactions Analysis
Pyrrolidine and its derivatives, including 2-(2,6-Dichlorophenyl)pyrrolidine, are involved in various chemical reactions. These reactions often involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .
Scientific Research Applications
Crystal Structure and Interactions
- Diethyl 1-(3,4-dichlorophenyl)-5-oxo-3-(2-thienyl)-2,2-pyrrolidinedicarboxylate - This study discusses the conformation of a pyrrolidine ring and its interactions through weak hydrogen bonds and van der Waals forces (Ray et al., 1998).
Synthesis and Inhibitory Applications
- Src Kinase Inhibitor Development - Identification of a potent, orally active Src inhibitor demonstrating activity in human tumor cell lines and animal models of tumor growth (Noronha et al., 2007).
Ligand Chemistry
- 2,6-bis(pyrazolyl)pyridines and Related Ligands - Review of synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine ligands, highlighting their use in biological sensing and iron complexes (Halcrow, 2005).
Synthesis and Properties
- Pyrrolidines Synthesis and Properties - Study on pyrrolidines synthesis and their properties, highlighting their potential use in industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Antisecretory Agents
- Antihypertensive and Antisecretory Agents - Investigation of structural modifications of clonidine to develop compounds with antisecretory activity, such as 2-(2,6-dichlorophenylimino)pyrrolidine (Jen et al., 1975).
Coordination Chemistry
- Coordination Chemistry of Pyrrolidines - Exploration of adduct formation constants of various heterocyclic nitrogen bases with nickel(II) chelates of dichlorophenyl derivatives (Siddalingaiah & Naik, 2002).
NMR Analysis
- Chiral Solvating Agent for NMR Analysis - Synthesis of (S)-2-(diphenylmethyl)pyrrolidine, assessed as a chiral solvating agent for NMR analysis of chiral compounds (Bailey et al., 1997).
Safety And Hazards
While specific safety and hazard information for 2-(2,6-Dichlorophenyl)pyrrolidine is not available, general safety measures for handling similar chemical compounds include washing hands and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .
Future Directions
The future directions for research on 2-(2,6-Dichlorophenyl)pyrrolidine and similar compounds involve the design of new pyrrolidine compounds with different biological profiles. This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
properties
IUPAC Name |
2-(2,6-dichlorophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMVRBKARAKTQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407504 | |
Record name | 2-(2,6-dichlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)pyrrolidine | |
CAS RN |
383127-39-7 | |
Record name | 2-(2,6-dichlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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